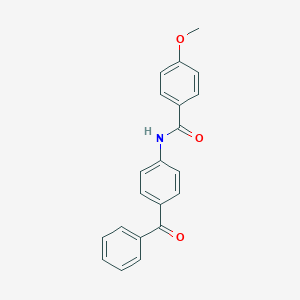

N-(4-benzoylphenyl)-4-methoxybenzamide

説明

N-(4-Benzoylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a benzoyl group attached to the phenyl ring at the para position and a methoxy substituent on the benzamide moiety. This compound has garnered interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves coupling reactions between benzoyl-containing anilines and methoxy-substituted benzoyl chlorides, as exemplified in procedures from .

特性

分子式 |

C21H17NO3 |

|---|---|

分子量 |

331.4 g/mol |

IUPAC名 |

N-(4-benzoylphenyl)-4-methoxybenzamide |

InChI |

InChI=1S/C21H17NO3/c1-25-19-13-9-17(10-14-19)21(24)22-18-11-7-16(8-12-18)20(23)15-5-3-2-4-6-15/h2-14H,1H3,(H,22,24) |

InChIキー |

NXWXNRBMJSRGGR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

正規SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

溶解性 |

0.7 [ug/mL] |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural Comparison of N-(4-Benzoylphenyl)-4-Methoxybenzamide and Analogues

Key Observations :

- Substituent Diversity : The position and nature of substituents (e.g., bromo, nitro, alkoxy) influence crystallinity and reactivity. For instance, 4MNB exhibits two molecules per asymmetric unit due to nitro and bromo groups , whereas N-(4-benzoylphenyl)-4-methoxybenzamide lacks such steric hindrance, favoring simpler crystallization.

- Synthetic Flexibility : Amide coupling (as in ) is a common method, but alkoxy-substituted derivatives (e.g., 15j) require additional steps like nucleophilic substitution .

Key Observations :

- Receptor Binding : Methoxybenzamide derivatives like 7j and N-(4-benzoylphenyl)-4-methoxybenzamide show strong EGFR binding, suggesting a role in cancer therapy . In contrast, 15j’s alkoxy-pyridyl substitution enhances PDE IV inhibition, making it a potent anti-asthmatic agent .

- Stability: N-(6-Aminohexyl)-4-methoxybenzamide exhibits pH-dependent instability, with significant hydrolysis at pH 4.5 , whereas N-(4-benzoylphenyl)-4-methoxybenzamide’s stability remains unstudied but likely differs due to bulkier substituents.

Chemical and Physical Properties

Table 3: Stability and Physicochemical Properties

Key Observations :

- Hydrolysis Sensitivity: The aminohexyl chain in N-(6-aminohexyl)-4-methoxybenzamide increases susceptibility to acidic hydrolysis compared to aryl-substituted analogues .

- Lipophilicity : Bulky aryl groups (e.g., benzoylphenyl) likely enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。